REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10][Br:29]
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C=CC1)OC)C
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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0.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion of reaction the mixture
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Type
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CONCENTRATION
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Details
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was evaporation-concentrated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane
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Type
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WASH
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Details
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was sequentially washed with water and saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over MgSO4
|
Type
|
FILTRATION
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Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
again evaporation-concentrated
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CBr)C(=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |